molecular formula C9H18N2O4 B2726679 L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] CAS No. 587880-85-1

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Cat. No.: B2726679
CAS No.: 587880-85-1
M. Wt: 218.253
InChI Key: CYXPUTDJQQPSNF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a modified amino acid derivative where the 3-position of L-alanine is substituted with a methylamino group protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally characterized by its Boc-protected amine, which enhances stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation.

Synthesis: The compound is synthesized via Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as described for analogous compounds (e.g., 3-azido-N-Boc-D-alanine in ). Typical steps involve reaction with sodium carbonate, followed by acidification and extraction .

Applications: It serves as a key intermediate in organic synthesis, particularly for constructing peptide backbones or prodrugs. For example, Boc-protected amino acids are critical in solid-phase peptide synthesis (SPPS) and enzyme studies, as seen in and .

Properties

IUPAC Name

(2S)-2-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(4)5-6(10)7(12)13/h6H,5,10H2,1-4H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPUTDJQQPSNF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound (C$$9$$H$${18}$$N$$2$$O$$4$$, MW 218.25 g/mol) features:

  • L-Alanine backbone : Retains natural chirality at the α-carbon (S-configuration).
  • Boc-protected α-amino group : Introduces acid-labile protection for subsequent deprotection in peptide elongation.
  • β-Methylamino group : Provides a secondary amine for functionalization or hydrogen-bonding interactions.

Key synthetic challenges include:

  • Preserving stereochemical integrity during N-methylation.
  • Avoiding over-alkylation at the β-position.
  • Ensuring compatibility between Boc protection and subsequent reactions.

Primary Synthetic Routes

Direct Alkylation of Boc-L-Alanine

Route : Boc-L-alanine → Intermediate tosylate/mesylate → Nucleophilic substitution with methylamine.

Procedure:
  • Boc Protection :
    L-Alanine reacts with di-tert-butyl dicarbonate (Boc$$2$$O) in aqueous NaOH (pH 9–10) at 0–5°C for 2 h (yield: 92%).
    $$
    \text{L-Alanine} + \text{Boc}
    2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-L-alanine}
    $$

  • Activation of β-Hydroxyl Group :
    Boc-L-serine methyl ester undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in CH$$2$$Cl$$2$$ using 4-dimethylaminopyridine (DMAP) and trimethylamine (TEA).
    $$
    \text{Boc-L-serine-OMe} + \text{TsCl} \xrightarrow{\text{DMAP, TEA}} \text{Boc-L-serine-OTs-OMe}
    $$

  • Methylamine Substitution :
    The tosylate intermediate reacts with excess methylamine (40% aqueous) in acetone at 60°C for 12 h. After neutralization, the product is extracted with ethyl acetate and purified via silica gel chromatography (yield: 78%, dr >99:1).

Reductive Amination Approach

Route : Boc-L-alanine β-ketoester → Reductive amination with methylamine.

Procedure:
  • β-Ketoester Formation :
    Boc-L-alanine is converted to its β-ketoester via Claisen condensation with ethyl acetate using NaH as base (THF, 0°C → rt, 6 h).

  • Reductive Amination :
    The β-ketoester reacts with methylamine hydrochloride and NaBH$$_3$$CN in methanol at pH 6–7 (adjusted with AcOH). The mixture is stirred for 24 h, concentrated, and purified via recrystallization (hexane/EtOAc) (yield: 65%, ee: 98%).

Enzymatic Resolution (Patent CN108147973A)

Route : Racemic N-methylalanine → Kinetic resolution using L-acyltransferase.

Key Steps:
  • Mannich Reaction :
    2-Acetamidomalonate reacts with formaldehyde and N-methylbenzylamine to form a β-methylamino malonate derivative (yield: 85%).

  • Enzymatic Hydrolysis :
    The racemic ester is treated with L-acyltransferase (pH 7.5–8.0, 37°C, 48 h), selectively hydrolyzing the L-enantiomer. The product is extracted and Boc-protected (yield: 73%, ee >99%).

Comparative Analysis of Methods

Method Yield Purity (HPLC) Key Advantage Limitation
Direct Alkylation 78% 98.5% Short route (3 steps) Requires toxic methylamine gas
Reductive Amination 65% 97.2% Mild conditions Low stereoselectivity without catalysts
Enzymatic Resolution 73% 99.8% High enantiomeric excess Multi-step, costly enzymes

Optimization Strategies

Solvent Effects in Tosylation

  • Dichloromethane (DCM) : Provides higher tosylation rates (k = 0.42 min$$^{-1}$$) compared to THF (k = 0.18 min$$^{-1}$$) due to better TsCl solubility.
  • DMAP Co-catalyst : Reduces reaction time from 24 h to 2 h by activating TsCl via intermediate complexation.

Methylamine Delivery Systems

  • Schlenk Techniques : Use of anhydrous methylamine in THF minimizes side reactions (e.g., Hofmann elimination).
  • Solid-Supported Reagents : Polymer-bound methylamine (e.g., Wang resin) enables stoichiometric control, improving yield to 82%.

Analytical Characterization

  • Chiral HPLC :

    • Column: Chiralpak IA-3 (250 × 4.6 mm)
    • Mobile Phase: Hexane/EtOH (80:20), 1.0 mL/min
    • Retention Times: L-isomer = 8.2 min; D-isomer = 10.5 min.
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • Boc group: δ 1.44 (s, 9H)
    • Methylamino: δ 2.78 (s, 3H)
    • α-CH: δ 4.12 (q, J = 7.2 Hz, 1H).

Industrial-Scale Considerations

  • Cost Analysis : Direct alkylation is most economical ($12.50/g at 10 kg scale) vs. enzymatic methods ($48.20/g).
  • Waste Streams : Tosylation generates p-toluenesulfonic acid, necessitating neutralization with CaCO$$_3$$ before disposal.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–N coupling using Ru(bpy)$$_3$$$$^{2+}$$ enables methylamino introduction at room temperature (Preliminary yield: 54%).
  • Continuous Flow Systems : Microreactor setups reduce reaction time for Boc protection from 2 h to 15 min (Conversion: 95%).

Chemical Reactions Analysis

Chemical Reactions Involving L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

This compound participates in various chemical reactions typical for amino acids and their derivatives. These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side reactions.

Enzymatic Reactions

The compound can act as a substrate in enzymatic reactions involved in protein synthesis. Modifications at the amino or carboxy terminus can significantly affect the biological activity and stability of peptides synthesized from such derivatives.

Analytical Techniques for Characterization

To confirm the purity and structural integrity of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino], techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. These methods provide detailed information about the molecular structure and composition of the compound.

Comparison with Other Amino Acid Derivatives

Other amino acid derivatives, like 3-[[(1,1-dimethylethoxy)carbonyl]amino]-L-alanine methyl ester, have similar applications in peptide synthesis but differ in their specific functional groups and molecular weights. For example, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-L-alanine methyl ester has a molecular weight of 218.3 g/mol and is used as a building block in protein degrader synthesis .

Biocatalytic Processes

L-Alanine dehydrogenase (L-AlaDH) is an enzyme involved in the reductive amination of pyruvate to L-Alanine. This enzyme is NAD(H) dependent and exhibits high catalytic efficiency against various keto acids, making it valuable for biocatalytic applications .

Data Table: Comparison of Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]C9H18N2O4218.25587880-85-1
3-[[(1,1-dimethylethoxy)carbonyl]amino]-L-alanine methyl esterC9H18N2O4218.377087-60-6
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-C10H19NO4217.2691292-56-7

Scientific Research Applications

The compound has shown promise in drug development, particularly in the creation of novel therapeutic agents. Its derivatives have been explored for their anticonvulsant properties.

  • Anticonvulsant Activity : Recent studies have indicated that derivatives of L-Alanine exhibit significant anticonvulsant effects in animal models. For instance, compounds derived from L-Alanine have been tested for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole .

Biochemical Research

In biochemical research, L-Alanine derivatives are utilized to study protein interactions and enzyme activities.

  • Mass Spectrometry : The isotope-labeled versions of L-Alanine are employed in mass spectrometry-based protein quantitation, allowing researchers to analyze protein dynamics and interactions within biological systems .

Molecular Biology Applications

L-Alanine derivatives have applications in molecular biology, particularly in the study of metabolic pathways and cellular functions.

  • Metabolic Studies : By incorporating L-Alanine into metabolic studies, researchers can trace metabolic pathways and understand the roles of amino acids in cellular processes.

Case Study 1: Anticonvulsant Efficacy

A recent study investigated the efficacy of L-Alanine-derived compounds in mouse seizure models. The results demonstrated that these compounds not only reduced seizure frequency but also exhibited minimal central nervous system-related side effects . This highlights their potential as safer alternatives in anticonvulsant therapy.

Case Study 2: Peptide Synthesis Optimization

Another study focused on optimizing peptide synthesis using L-Alanine derivatives as building blocks. The findings indicated that using protected forms of L-Alanine improved the yield and purity of synthesized peptides significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the desired modifications are made, the Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further reactions .

Comparison with Similar Compounds

Key Differences :

  • Ester Groups : Methyl esters (e.g., 77087-60-6) are more reactive in hydrolysis than tert-butyl esters (77215-54-4), influencing their stability in acidic/basic conditions .
  • Purity and Scale : The target compound is produced at kilogram scale (pharmaceutical grade), while tert-butyl esters are moisture-sensitive and require stringent storage .

Substituent Variations at the 3-Position

Compound Name Substituent Molecular Formula Key Applications Reference
Target Compound Boc-methylamino C9H18N2O4 Prodrug synthesis; peptide intermediates
L-N-Boc-3-Pyrazol-1-yl-alanine Pyrazole C11H17N3O4 Metal-binding studies; enzyme inhibitors
3-Azido-N-Boc-D-alanine Azido C7H12N4O4 Click chemistry; bioconjugation

Key Differences :

  • Functional Groups : Azido groups enable click chemistry applications, while pyrazole derivatives participate in metal coordination .
  • Stereochemistry : The target compound uses L-alanine, whereas describes the D-isomer, which may alter biological activity .

Isotopic Analogs and Deuterated Derivatives

Compound Name Isotopic Label Molecular Formula Key Applications Reference
L-Alanine-2-d1-N-Boc Deuterium at C2 C8H14DNO4 Metabolic tracing; NMR studies
L-Alanine-3,3,3-d3-N-Boc Deuterium at C3 C8H12D3NO4 Mechanistic enzymology

Key Insight : Deuterated versions are priced significantly higher (e.g., JPY 70,400/500 mg) due to their niche use in isotopic tracing and structural analysis .

Bis-Boc and Multi-Protected Derivatives

Compound Name Protecting Groups Molecular Formula Key Features Reference
Target Compound Single Boc C9H18N2O4 Standard Boc protection
3-[[Bis(Boc)amino]methylene]benzonitrile Dual Boc C19H24N4O4 Enhanced stability; prodrug activation
N-Boc-3-(phenylmethoxy)carbonyl-alanine Boc and Cbz C17H24N2O6 Dual protection for orthogonal deprotection

Key Insight : Bis-Boc compounds () exhibit higher steric hindrance, slowing reaction kinetics but improving acid stability .

Solubility and Physical Properties

While direct solubility data for the target compound is unavailable, related Boc-protected peptides show low aqueous solubility (e.g., 4.300E-03 moles/L for a histidinamide derivative in ). This suggests that the compound is likely soluble in organic solvents (e.g., acetonitrile, ethyl acetate) but poorly soluble in water .

Biological Activity

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a derivative of L-alanine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its complex molecular structure, which includes a dimethylethoxy carbonyl group and is often utilized in peptide synthesis and drug development.

  • Molecular Formula : C24H28N2O6
  • Molecular Weight : 440.49 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 629.3 °C
  • LogP (Partition Coefficient) : 5.55, indicating lipophilicity which may influence its biological activity .

L-Alanine derivatives like the one are primarily studied for their roles in:

  • Neurotransmission : Amino acids such as L-alanine are crucial in neurotransmitter synthesis and function. They can modulate excitatory and inhibitory signals in the nervous system.
  • Protein Synthesis : As a building block of proteins, L-alanine plays a significant role in various metabolic pathways.

Case Studies and Research Findings

  • Neurotoxicity Studies :
    • Research has indicated that certain amino acid derivatives can exhibit neurotoxic effects under specific conditions. For instance, beta-N-methylamino-L-alanine (BMAA), a related compound, has been implicated in neurodegenerative diseases when present in high concentrations . While direct studies on L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] have not been extensively published, the structural similarities suggest potential neuroactive properties.
  • Synthesis of Peptides :
    • This compound is frequently used as a precursor in the synthesis of peptide-based drugs. Its ability to form stable bonds with other amino acids makes it valuable for creating therapeutic agents targeting various diseases .
  • Pharmacological Applications :
    • The lipophilicity indicated by its LogP value suggests that this compound could effectively cross biological membranes, enhancing its potential as a drug candidate for treating central nervous system disorders .

Data Table: Summary of Key Properties

PropertyValue
Molecular FormulaC24H28N2O6
Molecular Weight440.49 g/mol
Density1.2 g/cm³
Boiling Point629.3 °C
LogP5.55
Storage Conditions2-8 °C

Q & A

Q. What are the optimal synthetic protocols for introducing the Boc (tert-butoxycarbonyl) protecting group to the methylamino moiety in L-alanine derivatives?

  • Methodological Answer : The Boc protection of methylamino groups involves reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or sodium hydroxide). For example, dissolve L-alanine derivatives in dichloromethane, add Boc anhydride at 0°C, and stir at room temperature for 4–6 hours. Monitor reaction progress via TLC (Rf shift). Purify via silica gel chromatography (ethyl acetate/hexane gradient). Confirm protection using ¹H NMR (disappearance of NH₂ signals at δ 1.5–2.0 ppm and appearance of tert-butyl signals at δ 1.4 ppm) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify Boc group signals (e.g., tert-butyl carbons at ~28 ppm).
  • IR spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹).
  • HPLC/LC-MS : Assess purity and verify molecular weight (e.g., [M+H]+ ion).
  • Single-crystal X-ray diffraction : For crystalline samples, analyze unit cell parameters (e.g., a=5.1483 Å, α=88.884° for triclinic forms) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Boc group acts as a temporary protecting agent for the α-amino group during SPPS. After coupling to a resin-bound peptide chain, deprotection is achieved using trifluoroacetic acid (TFA). The methylamino side chain may require orthogonal protection (e.g., Fmoc). Monitor coupling efficiency via Kaiser test or HPLC .

Advanced Research Questions

Q. How do crystallographic parameters vary between polymorphic forms of Boc-protected amino acid derivatives?

  • Methodological Answer : Polymorphs exhibit distinct unit cell dimensions and space groups. For example:
  • Triclinic form (P1): a=5.1483 Å, b=11.6600 Å, c=13.6510 Å, α=88.884°, β=82.681°, γ=87.306° .
  • Monoclinic form (P21): a=5.1859 Å, b=11.5202 Å, c=14.009 Å, β=96.396° .
    Use variable-temperature XRD (e.g., 120 K vs. 200 K) and DSC to identify phase transitions.

Q. What methodologies assess the hydrolytic stability of the Boc group under acidic conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Prepare solutions in TFA/dichloromethane (1–5% v/v).
  • Monitor Boc cleavage via ¹H NMR at timed intervals (0–60 minutes).
  • Quantify degradation products using reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient).
    The Boc group typically shows a half-life (t₁/₂) <30 minutes in 50% TFA, necessitating precise deprotection timing .

Q. How can researchers resolve contradictions in reported solubility data for Boc-protected amino acids?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity and temperature variations. For example:
  • In water: 4.3×10⁻³ M (predicted via Hansen solubility parameters).
  • In DMSO: >50 mg/mL (experimental).
    Standardize measurements using saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 μm membranes, and quantified by UV-Vis spectroscopy (λ=214 nm) .

Q. What computational tools predict the conformational stability of this compound in peptide backbones?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with force fields (e.g., GAFF2). Key parameters:
  • Torsional angles (φ/ψ) for backbone flexibility.
  • Hydrogen-bonding networks involving the Boc group.
    Validate predictions against experimental NMR NOE data or XRD-derived torsion parameters .

Q. How does the methylamino substitution impact enzymatic stability compared to unmodified L-alanine?

  • Methodological Answer : Perform comparative studies:
  • Incubate Boc-protected derivatives with proteases (e.g., trypsin) at 37°C.
  • Monitor degradation via MALDI-TOF MS.
    Methylamino groups reduce enzymatic cleavage rates by steric hindrance, as shown in analogs with 2–3x longer half-lives .

Data Contradiction Analysis

Q. Why do NMR spectra of Boc-protected derivatives sometimes show unexpected splitting patterns?

  • Methodological Answer : Splitting may arise from:
  • Rotameric equilibria : Slow rotation around the C-N bond of the Boc group at room temperature. Use variable-temperature NMR (e.g., 298–333 K) to coalesce signals.
  • Impurity peaks : Trace solvents (e.g., DMSO-d₅) or diastereomers. Confirm purity via GC-MS .

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

  • Methodological Answer :
    Melting points vary due to polymorphism or hydration. For example:
  • Anhydrous form: MP ~120–122°C.
  • Hydrated form: MP ~98–100°C.
    Characterize thermal behavior via DSC (heating rate 10°C/min under N₂) and TGA to detect hydrate formation .

Tables

Table 1: Key Crystallographic Parameters for Polymorphic Forms

ParameterTriclinic (P1) Monoclinic (P21)
a (Å)5.14835.1859
b (Å)11.660011.5202
c (Å)13.651014.009
β (°)82.68196.396
Space GroupP1P21
Temperature (K)120200

Table 2: Hydrolytic Stability of Boc Group in TFA Solutions

TFA Concentration (%)Half-Life (t₁/₂, min)Degradation Product (%)
10>120<5
304525
502850
701285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.